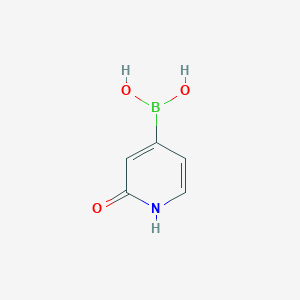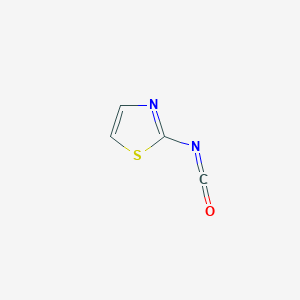
(2-Hydroxypyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Hydroxypyridin-4-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H6BNO3 and a molecular weight of 138.92 . It is a solid substance that is typically stored in a dry environment and under -20°C .
Synthesis Analysis
Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, are known for their synthetic utility. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Molecular Structure Analysis
The InChI code for “(2-Hydroxypyridin-4-yl)boronic acid” is 1S/C5H6BNO3/c8-5-3-4 (6 (9)10)1-2-7-5/h1-3,9-10H, (H,7,8) and the InChI key is JCYJDDDSHUVYNE-UHFFFAOYSA-N . The boronic acid group in the molecule can form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .
Chemical Reactions Analysis
Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, are known for their reactivity. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . They can also form reversible covalent interactions with amino acid side chains in proteins or diol group in sugars .
Physical And Chemical Properties Analysis
“(2-Hydroxypyridin-4-yl)boronic acid” is a solid substance with a molecular weight of 138.92 . It is typically stored in a dry environment and under -20°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Novel Halopyridinylboronic Acids and Esters : This study focuses on synthesizing novel halopyridinylboronic acids and esters, including 2-hydroxypyridin-4-yl boronic acids. It explores methods for their synthesis and isolation, highlighting their utility in creating new pyridines libraries through palladium-catalyzed coupling with arylhalides (Bouillon et al., 2002; Bouillon et al., 2003).
Biological and Pharmaceutical Applications
- Sugar-Binding Boronic Acids : A class of boronic acids, including hydroxymethyl phenylboronic acid, demonstrates the ability to complex model glycopyranosides under physiologically relevant conditions. This property is crucial for recognizing cell-surface glycoconjugates, suggesting potential applications in designing receptors and sensors for biological and pharmaceutical purposes (Dowlut & Hall, 2006).
Analytical Chemistry
- Fluorescence Quenching of Boronic Acid Derivatives : The study of fluorescence quenching of boronic acid derivatives, such as 2-methoxypyridin-3-yl-3-boronic acid, in different solvents provides valuable insights. It is useful for designing sensors, with applications in analytical chemistry and diagnostics (Melavanki, 2018).
Materials Science
- Hierarchical Supramolecules Using Boronic Acids : This research explores the use of boronic acids in creating hierarchical supramolecules. These molecules have applications in smart gels, chemosensors, electronics, and drug delivery systems (Kubo, Nishiyabu, & James, 2015).
Catalysis
- Boronic Acid Catalysis : Boronic acids, including derivatives like 2-hydroxypyridin-4-yl boronic acid, are recognized for their role in catalyzing reactions. They activate hydroxy functional groups under mild conditions and are employed in various organic reactions (Hall, 2019).
Zukünftige Richtungen
Boronic acids, including “(2-Hydroxypyridin-4-yl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs in the future .
Eigenschaften
IUPAC Name |
(2-oxo-1H-pyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3,9-10H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYJDDDSHUVYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=O)NC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634894 |
Source


|
| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxypyridin-4-yl)boronic acid | |
CAS RN |
902148-83-8 |
Source


|
| Record name | (2-Oxo-1,2-dihydropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Hydroxy)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Thieno[2,3-C]pyridin-7-amine](/img/structure/B1323152.png)

![4,7-Dichlorothieno[2,3-d]pyridazine](/img/structure/B1323161.png)




